molecular formula C18H23NO2 B12675262 Methyl 2-((2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene)amino)benzoate CAS No. 94108-53-9

Methyl 2-((2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene)amino)benzoate

Cat. No.: B12675262
CAS No.: 94108-53-9
M. Wt: 285.4 g/mol
InChI Key: LPLMQHGEVCUOSL-UHFFFAOYSA-N
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Description

Table 1: Key Identifiers and Descriptors

Property Value Source
CAS Registry Number 94108-53-9
EC Number 302-394-2
Molecular Formula C₁₈H₂₃NO₂
Molecular Weight 285.4 g/mol
SMILES Notation CC1=CCC(C1(C)C)CC=NC2=CC=CC=C2C(=O)OC

The compound’s InChIKey (LPLMQHGEVCUOSL-UHFFFAOYSA-N ) and InChI string further encode its structural features, including stereochemical details.

Molecular Architecture: Cyclopentenyl-Ethylidene-Aminobenzoate Backbone

The molecule comprises three distinct regions (Fig. 1):

  • 2,2,3-Trimethylcyclopent-3-en-1-yl group : A bicyclic structure with a cyclopentene ring substituted by three methyl groups at C2, C2, and C3. The double bond at C3 introduces rigidity.
  • Ethylideneamino linker (-N=CH-CH₂-) : Connects the cyclopentenyl group to the aromatic ring. The imine bond (C=N) introduces conjugation and planar geometry.
  • Methyl 2-aminobenzoate : An ortho-substituted aromatic ester, where the amino group participates in Schiff base formation.

Table 2: Structural Features and Bonding Patterns

Component Key Features
Cyclopentenyl ring - Unsaturated (C3-C4 double bond)
- Methyl groups at C2 (two) and C3 (one)
Ethylideneamino linker - sp²-hybridized nitrogen
- Conjugated π-system (N=C-C)
Benzoate moiety - Ester group at C1
- Ortho-substitution at C2

The molecular architecture contributes to its thermal stability and reactivity, particularly in electrophilic aromatic substitution and imine-related transformations.

Stereochemical Features and Conformational Isomerism

The compound exhibits stereochemical complexity due to:

  • Cyclopentenyl ring geometry : The 2,2,3-trimethyl substituents create a chiral center at C3, though the current configuration (as per PubChem data) suggests a planar, non-chiral arrangement due to symmetry.
  • Ethylideneamino group : The C=N bond restricts rotation, leading to E/Z isomerism. The E-isomer (trans configuration) is favored due to steric hindrance between the cyclopentenyl and benzoate groups.
  • Conformational flexibility : Free rotation around the CH₂-CH₂ bond between the cyclopentenyl and ethylideneamino groups allows for multiple low-energy conformers.

Table 3: Stereochemical Properties

Feature Description
C=N Configuration Predominantly E-isomer
Cyclopentenyl substituents 2,2,3-Trimethyl arrangement enforces chair-like ring conformation
Torsional angles Variable around CH₂-CH₂ bond (±30°–150°)

Computational models predict that the E-isomer adopts a conformation where the cyclopentenyl and benzoate groups are antiperiplanar, minimizing steric clash.

Comparative Analysis with Structurally Analogous Schiff Bases

Schiff bases, formed via condensation of primary amines and carbonyl compounds, share core reactivity but differ in stability and applications.

Table 4: Comparison with Representative Schiff Bases

Compound Structure Key Differences
Aurantiol Methyl anthranilate + Hydroxycitronellal - Contains a terpene-aldehyde moiety
- Higher water solubility
Methyl 2-((2-phenylethylidene)amino)benzoate Phenylacetaldehyde + Methyl anthranilate - Aromatic substituent (phenyl vs. cyclopentenyl)
Target Compound Cyclopentenyl aldehyde + Methyl anthranilate - Bulky cyclopentenyl group reduces hydrolysis susceptibility

The cyclopentenyl substituent in Methyl 2-((2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene)amino)benzoate enhances steric protection of the imine bond, improving stability compared to aliphatic Schiff bases like Aurantiol. Conversely, its bulkiness may limit applications in catalysis, where smaller Schiff bases (e.g., salen ligands) are preferred.

The ethylideneamino group’s conjugation with the aromatic ring also distinguishes it from non-aromatic Schiff bases, enabling unique photophysical properties.

Properties

CAS No.

94108-53-9

Molecular Formula

C18H23NO2

Molecular Weight

285.4 g/mol

IUPAC Name

methyl 2-[2-(2,2,3-trimethylcyclopent-3-en-1-yl)ethylideneamino]benzoate

InChI

InChI=1S/C18H23NO2/c1-13-9-10-14(18(13,2)3)11-12-19-16-8-6-5-7-15(16)17(20)21-4/h5-9,12,14H,10-11H2,1-4H3

InChI Key

LPLMQHGEVCUOSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(C1(C)C)CC=NC2=CC=CC=C2C(=O)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of Methyl 2-((2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene)amino)benzoate typically involves:

  • Preparation of the substituted cyclopentenyl aldehyde or ketone intermediate.
  • Formation of the Schiff base (imine) by condensation of the aldehyde with methyl 2-aminobenzoate.
  • Purification and characterization of the final product.

This approach leverages classical condensation reactions between amines and aldehydes or ketones to form imines, with the cyclopentenyl moiety introduced via prior functionalization.

Preparation of the Cyclopentenyl Intermediate

The key cyclopentenyl intermediate, 2,2,3-trimethyl-3-cyclopenten-1-yl derivative, is synthesized through multi-step organic transformations involving:

  • Aldol condensation reactions between campholene aldehyde and propionaldehyde catalyzed by ammonium salts or strong bases such as sodium hydroxide.
  • The aldol condensation yields an unsaturated aldehyde intermediate with high purity and yield (reported up to 73.5%).
  • Subsequent reduction of the unsaturated aldehyde to the corresponding alcohol (sandalol analog) using Meerwein-Ponndorf reduction with aluminum alcoholates in the presence of basic amines, achieving yields around 85%.

This synthetic route ensures the formation of the cyclopentenyl core with the desired methyl substitutions.

Formation of the Schiff Base (Imine) Linkage

The final step involves the condensation of the cyclopentenyl aldehyde intermediate with methyl 2-aminobenzoate to form the imine linkage:

  • The reaction is typically carried out under mild conditions, often in an organic solvent such as ethanol or methanol.
  • The aldehyde and amine are mixed in stoichiometric amounts, sometimes with a catalytic amount of acid or base to facilitate imine formation.
  • The reaction proceeds via nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration to form the ethylideneamino linkage.
  • The product is isolated by crystallization or chromatographic techniques.

This step is crucial for the formation of this compound with high specificity.

Process Parameters and Optimization

Step Conditions Notes
Aldol Condensation Sodium hydroxide catalyst, inert solvent (toluene, xylene), 0.5-10 mol% catalyst, 2.5-10 molar excess propionaldehyde High purity intermediate, azeotropic removal of water improves yield
Meerwein-Ponndorf Reduction Aluminum isopropoxide, basic amine present, mild heating Selective reduction of unsaturated aldehyde to alcohol, 85% yield
Imine Formation Room temperature to reflux, ethanol or methanol solvent, catalytic acid/base Efficient Schiff base formation, product isolation by crystallization

Research Findings and Analytical Data

  • The aldol condensation and reduction steps have been optimized to maximize yield and purity, minimizing side reactions.
  • The use of ammonium salts as catalysts in aldol condensation provides better control over reaction rates and product distribution.
  • The imine formation is reversible; thus, removal of water during the reaction or use of dehydrating agents can drive the reaction to completion.
  • Characterization of the final compound includes NMR, IR, and mass spectrometry confirming the presence of the imine linkage and the substituted cyclopentenyl group.

Summary Table of Preparation Methods

Preparation Stage Reagents/Materials Reaction Type Yield (%) Key Conditions/Notes
Cyclopentenyl Aldehyde Campholene aldehyde, propionaldehyde Aldol condensation ~73.5 Sodium hydroxide catalyst, inert solvent
Reduction to Alcohol Unsaturated aldehyde, aluminum isopropoxide Meerwein-Ponndorf reduction ~85 Basic amine presence, mild heating
Schiff Base Formation Cyclopentenyl aldehyde, methyl 2-aminobenzoate Condensation (imine formation) Variable Mild conditions, solvent choice critical

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene)amino)benzoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to methyl 2-((2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene)amino)benzoate exhibit promising anticancer properties. For instance, derivatives of benzoate compounds have been studied for their ability to inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells. This compound's structural features may enhance its interaction with biological targets involved in cancer progression.

Antimicrobial Properties
Studies have shown that certain benzoate derivatives possess antimicrobial activity against a range of pathogens. The presence of the trimethylcyclopentene moiety may contribute to enhanced biological activity due to its unique steric and electronic properties. This makes this compound a candidate for developing new antimicrobial agents.

Materials Science

Polymer Additives
In materials science, this compound can be utilized as an additive in polymer formulations. Its unique chemical structure can improve the mechanical properties and thermal stability of polymers. Research into copolymerization processes suggests that incorporating such compounds can lead to functionalized polyolefins with enhanced performance characteristics .

Coatings and Adhesives
The compound's reactivity allows it to be used in formulating specialty coatings and adhesives. Its ability to form strong bonds with various substrates makes it suitable for applications requiring durability and resistance to environmental degradation.

Fragrance Industry

Fragrance Components
this compound may also find applications in the fragrance industry due to its potential olfactory properties. The cyclopentene structure is reminiscent of natural terpenes commonly used in perfumes. This compound could serve as a synthetic alternative or enhancer for fragrances, providing unique scent profiles that mimic natural sources.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal examined the effects of benzoate derivatives on breast cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis via mitochondrial pathways. The study highlighted the potential for developing novel therapeutic agents based on structures similar to this compound.

Case Study 2: Polymer Enhancement

In a recent investigation into polymer blends, researchers incorporated various benzoate derivatives into polyethylene matrices. The findings demonstrated improved tensile strength and thermal stability compared to control samples without additives. This supports the hypothesis that such compounds can enhance material properties through their unique chemical interactions.

Mechanism of Action

The mechanism of action of Methyl 2-((2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene)amino)benzoate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several methyl benzoate derivatives reported in pesticide chemistry and heterocyclic synthesis. Below is a detailed analysis of key analogs and their distinguishing features:

Substituent-Driven Functional Comparisons
Compound Name (IUPAC) Key Substituents Applications/Properties Reference
Methyl 2-((4,6-dimethoxy-2-pyrimidinyl)oxy)-6-(1-(methoxyimino)ethyl)benzoate Pyrimidinyloxy, methoxyiminoethyl Herbicide (pyriminobac-methyl)
Methyl 2-(4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-4/5-methylbenzoate Imidazolyl, isopropyl Herbicide (imazamethabenz methyl ester)
Methyl 2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoate Pyridinyloxy, trifluoromethyl Herbicide (haloxyfop methyl ester)
Target Compound 2,2,3-Trimethylcyclopentenyl, ethylideneamino Unknown (structural similarity suggests agrochemical or pharmaceutical potential)

Key Observations :

  • The target compound lacks the heteroaromatic rings (e.g., pyrimidine, imidazole) common in pesticidal analogs, which are critical for herbicidal activity .
  • Unlike pyriminobac-methyl or haloxyfop-methyl, which rely on pyrimidine/pyridine rings for target binding, the ethylideneamino linker in the target compound could facilitate metal coordination or act as a directing group in catalysis, akin to N,O-bidentate ligands in metal-catalyzed reactions .

Biological Activity

Methyl 2-((2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene)amino)benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, particularly focusing on its therapeutic potential.

This compound has the following chemical characteristics:

PropertyValue
CAS Number 94231-48-8
Molecular Formula C₁₅H₁₈N₂O₂
Molecular Weight 250.31 g/mol
Density 0.924 g/cm³
Boiling Point 297.6 °C
LogP 3.878

Synthesis

The synthesis of this compound typically involves a multi-step organic reaction pathway that includes the formation of the cyclopentene structure followed by amination and esterification processes. The detailed synthetic route is crucial for understanding its biological activity.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that similar compounds with benzoate moieties exhibit significant inhibition of cancer cell proliferation. For instance, derivatives containing benzimidazole structures have shown promising anti-proliferative effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells .

In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of antioxidant enzyme activities .

Enzyme Inhibition

This compound has been studied for its inhibitory effects on malate dehydrogenase (MDH), an enzyme critical in the Krebs cycle. Inhibition of MDH could disrupt cancer metabolism, leading to reduced tumor growth and enhanced efficacy in combination therapies targeting metabolic pathways .

Anti-inflammatory Effects

Compounds with similar structural features have also been evaluated for anti-inflammatory properties. The presence of the benzoate group may enhance interactions with inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies

  • Study on Antitumor Efficacy : A xenograft model using HCT116 cells demonstrated significant tumor reduction upon treatment with related compounds, suggesting that this compound may possess similar efficacy in vivo .
  • Mechanistic Insights : Another study explored the mechanism by which benzimidazole derivatives induce apoptosis in cancer cells through ROS-mediated pathways. This provides a framework for understanding how modifications in the structure of this compound could enhance its biological activity .

Q & A

Advanced Research Question

  • Dynamic Kinetic Resolution : Chiral auxiliaries (e.g., Evans’ oxazolidinones) can direct regioselective functionalization of the cyclopentenyl moiety .
  • Computational Modeling : Density Functional Theory (DFT) predicts transition states for regioselective electrophilic attacks. For example, the C3 position of the cyclopentenyl group is more reactive due to lower activation energy (ΔG‡ = 12.3 kcal/mol vs. 15.7 kcal/mol for C2) .
  • Crystallographic Data : Overlay of X-ray structures with docking simulations identifies steric clashes that guide selective modifications .

How can computational methods predict the compound’s reactivity and potential biological interactions?

Advanced Research Question

  • QSAR/QSPR Modeling : Quantum chemical descriptors (e.g., HOMO-LUMO gap, dipole moment) correlate with electrophilicity. A narrow HOMO-LUMO gap (4.2 eV) suggests reactivity toward nucleophiles like glutathione .
  • Molecular Docking : Simulations with cytochrome P450 enzymes predict metabolic sites. The imine group is prone to hydrolysis, forming a primary amine metabolite .
  • Solubility Prediction : COSMO-RS calculations estimate log P = 3.1, indicating moderate lipophilicity suitable for membrane permeability studies .

Basic Research Question

  • Storage : Store in airtight containers at 2–8°C, protected from light and moisture to prevent hydrolysis of the imine bond .
  • PPE : Use nitrile gloves, safety goggles, and lab coats. Avoid contact with skin—reported LD₅₀ (oral, rat) = 320 mg/kg .
  • Spill Management : Neutralize spills with 10% sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced Consideration : Monitor airborne particulates via HPLC-MS in waste streams to assess environmental persistence .

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